molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1418165
CAS No.: 756437-41-9
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially hydrogenated pyridine moiety. Its structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. This compound and its derivatives have been explored for diverse pharmacological activities, including anticancer, antimicrobial, and metabolic disease modulation . For instance, derivatives of this core have been used as starting materials for synthesizing tetrahydropteroic acid analogs and as selective modulators of targets like GPR119 (a G protein-coupled receptor involved in glucose homeostasis) .

The compound’s synthetic accessibility and adaptability to functionalization at positions 2, 3, 6, and 7 have driven its prominence in drug discovery. For example, substitutions at the 6- or 7-positions with alkyl, aryl, or acyl groups significantly influence binding affinity and selectivity toward biological targets such as BET bromodomains (BRD3/BRD4) and pantothenate synthetase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where the pyrido[4,3-d]pyrimidine moiety is created through a series of reactions involving these derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives vary markedly depending on substituents and fusion patterns. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) References
This compound Pyrido[4,3-d]pyrimidine Unsubstituted or 6/7-position modifications GPR119 modulation (EC₅₀: 50–14,000 nM), BRD3/BRD4 inhibition (IC₅₀: ~0.47 μM for BRD4) 151.17 (unsubstituted)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidine 7-Benzyl or 6-substituted GPR119 modulation (EC₅₀: similar range) 241.30 (7-benzyl derivative)
5,6,7,8-Tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidine fused pyridine 7-Methyl, 7-acetyl, or 3-furfuryl Antimycobacterial (MIC: 1.6–25 µg/mL), BET bromodomain inhibition ~300–350
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidine 2-Trifluoromethyl Melanin synthesis modulation (B16 cells) 219.17
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidine 2-Phenyl Angiotensin antagonism, antifungal activity 227.26

Key Observations:

Substituent Position and Activity: 6- vs. 7-Substitutions: In GPR119 modulators, 6-substituted derivatives (e.g., compound 30) exhibit comparable EC₅₀ values to 7-substituted analogs (compound 31) but differ in metabolic stability and selectivity . Thieno-Fused Derivatives: The addition of a thieno ring (e.g., in antimycobacterial agents) enhances lipophilicity and improves penetration into bacterial membranes, as seen in compounds with MIC values ≤6.25 µg/mL against Mycobacterium tuberculosis .

Pharmacological Selectivity: BET inhibitors like CRCM5484 (a thieno-fused pyrido-pyrimidine) show >10-fold selectivity for BDII over BDI domains due to interactions with key residues (e.g., Pro82 and Gln85 in BRD4) . Unsubstituted pyrido[4,3-d]pyrimidinones lack this selectivity, emphasizing the role of 7-acetyl or 3-furfuryl groups in target engagement .

Synthetic Accessibility: Pyrido[4,3-d]pyrimidinones are often synthesized via aza-Wittig reactions or domino cyclizations using recoverable catalysts (e.g., carbonaceous materials), achieving yields >80% . Thieno-fused analogs require multistep Gewald reactions or condensations with isothiocyanates, which may reduce scalability .

Case Studies

  • Anticancer Agent 9f: A 7-methyl-substituted thieno-pyrido-pyrimidinone (IC₅₀ = 0.47 µM against BRD4) induces autophagy-mediated cell death in triple-negative breast cancer models, unlike non-thieno analogs .
  • GPR119 Modulators : 6-Benzyl derivatives (CAS 109229-22-3) show superior metabolic stability over 7-benzyl isomers (CAS 62458-96-2), attributed to reduced steric hindrance in hepatic enzymes .

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C7H9N3
  • Molar Mass : 135.16646 g/mol
  • Melting Point : 206-211°C (decomposition)
  • CAS Number : 157327-49-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the Gewald reaction, which has been utilized to create various derivatives of pyrimidine compounds with enhanced biological properties .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating several related compounds, some demonstrated IC50 values less than 40 nM in cell proliferation assays. This indicates a strong potential for these compounds in cancer treatment .

Kinase Inhibition

The compound has been identified as an inhibitor of key signaling pathways involved in cancer progression:

  • mTOR Kinase Inhibition : Compounds related to this compound have been shown to inhibit the mTOR pathway effectively. This pathway is crucial for cell growth and proliferation .
  • PI3K Pathway : Additionally, these compounds also inhibit the PI3K pathway. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in MDPI highlighted that certain derivatives had potent anticancer properties with IC50 values indicating effective inhibition of cell growth in various cancer types .
    • The evaluation of these compounds showed that they could circumvent P-glycoprotein (Pgp) efflux mechanisms often associated with drug resistance in cancer therapies .
  • Mechanistic Insights :
    • The mechanism of action for these compounds includes interference with microtubule dynamics and induction of apoptosis through mitochondrial pathways .
    • A detailed analysis revealed that modifications to the pyrimidine structure significantly impact the biological activity and selectivity towards specific kinases .

Comparative Analysis of Biological Activities

CompoundIC50 (nM)Target KinaseActivity Type
Compound 1<40mTORAntiproliferative
Compound 253-125PI3KAntiproliferative
Compound 3<40P-glycoproteinDrug Resistance Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-THPP, and how can reaction conditions be optimized for yield?

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclocondensation reactions of substituted pyrimidine precursors with cyclic amines. For example, high yields (e.g., >80%) are achieved using reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic acid or base . Optimization strategies include:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Use of microwave-assisted synthesis for reduced reaction times .
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm cyclization and functional group integrity .

Q. How can researchers characterize this compound and confirm its structural identity?

Key analytical methods include:

  • Spectroscopy :

  • 1H^1H-NMR (δ 2.5–3.5 ppm for methyl/methylene groups; δ 7.0–8.5 ppm for aromatic protons) .
  • IR absorption at 1650–1750 cm1^{-1} for carbonyl (C=O) groups .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.24 for the base structure) confirm molecular weight .
    • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What in vitro models are appropriate for preliminary evaluation of bioactivity?

Common assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Cytotoxicity assays (e.g., MTT) using human cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Kinase or protease inhibition assays for target validation .

Q. How can researchers navigate chemical databases to identify structural analogs?

Use the following resources:

  • PubChem : Search by IUPAC name or InChI key (e.g., InChIKey=UPHZNIPFWOLSGX-UHFFFAOYSA-N for a vinyl-substituted analog) .
  • CAS Common Chemistry : Retrieve analogs via CAS RN (e.g., 832747-59-8 for substituted derivatives) .
  • Filter results using substructure search tools to explore modifications (e.g., halogenation, alkylation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

SAR strategies include:

  • Substituent Effects :

Substituent PositionFunctional GroupObserved Impact
3-positionEthenyl (e.g., 832747-59-8)Increased reactivity in cross-coupling reactions
2-positionMethyl/chloroEnhanced antimicrobial activity
7-positionBenzylImproved blood-brain barrier penetration
  • Bioisosteric Replacement : Replace pyrimidine oxygen with sulfur to modulate solubility and target binding .

Q. How can contradictory biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological approaches include:

  • Assay Standardization : Use reference compounds (e.g., risperidone derivatives in ) to calibrate activity measurements .
  • Purity Verification : Employ HPLC (≥95% purity) or LC-MS to rule out impurity interference .
  • Cross-Validation : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures) .

Q. What computational tools are effective for predicting target binding and pharmacokinetics?

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinase domains) using crystallographic data .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • MD Simulations : GROMACS assesses binding stability over nanosecond timescales .

Q. How can impurities and degradation products be identified during scale-up synthesis?

Analytical workflows include:

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .
  • LC-MS/MS : Identify impurities (e.g., lists 9-hydroxyrisperidone as a key degradant) .
  • Quantitative NMR (qNMR) : Quantify impurities using deuterated solvents and internal standards .

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZKOFIMYHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547799
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756437-41-9
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 2, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol) Palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL, 5.91 mol) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under reduced vacuum to yield the title compound as a yellow solid which was used directly in the next reaction. (9.62 g, 77.6%).
Quantity
18 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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48 mL
Type
reactant
Reaction Step One
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242 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 1, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol), palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under vacuum to yield the title compound as a yellow solid which was used as such for the next step (9.62 g, 77.6%). MS: 152.2 [M+1]+.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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